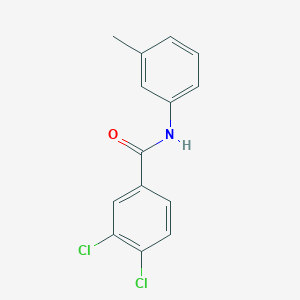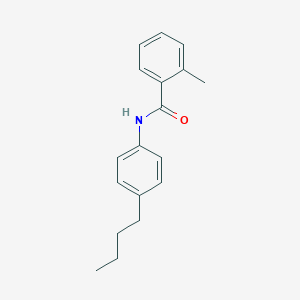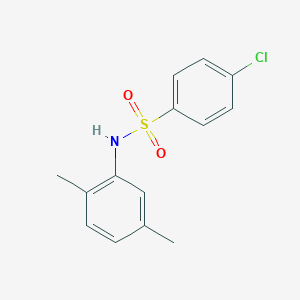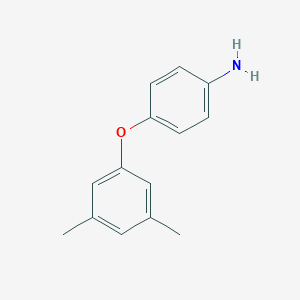
4-(3,5-Dimethylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO . It is commonly used in the manufacture of dyes . The compound is an irritant .
Molecular Structure Analysis
The molecular weight of 4-(3,5-Dimethylphenoxy)aniline is 213.28 g/mol . The structure and composition of the polymers synthesized from aniline derivatives have been confirmed by various spectroscopic techniques .Chemical Reactions Analysis
Anilines are precursors to many industrial chemicals. They are generally regarded as benzene rings that are elaborated to build larger molecules . The presence of a substituent at the aromatic ring of the polymer resulted in a hypsochromic shift of the absorption maxima .Physical And Chemical Properties Analysis
4-(3,5-Dimethylphenoxy)aniline is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . It tends to darken when exposed to air and light .Aplicaciones Científicas De Investigación
Aniline and Its Derivatives in Scientific Research
Aniline and its derivatives play a crucial role in various scientific applications, extending from materials science to organic synthesis. These compounds are foundational in the development of dyes, polymers, pharmaceuticals, and agrochemicals. Aniline itself, as a parent compound, has been commercially important for over 90 years and is integral to the manufacturing of a vast range of products, from dyes for textiles to pharmaceuticals and explosives (Skeen, 1948).
Advances in Organic Synthesis
The synthesis and functionalization of aniline derivatives are pivotal in organic chemistry, offering pathways to a broad spectrum of functional materials. For instance, the catalytic synthesis of polyoxymethylene dimethyl ethers from aniline derivatives represents an innovative approach to creating oxygenated fuels, showcasing the versatility of aniline frameworks in developing environmentally friendly fuel alternatives (Baranowski, Bahmanpour, & Kröcher, 2017).
Polymer Science and Engineering
Aniline derivatives are integral to the production of conductive polymers. Poly(3,4-ethylenedioxythiophene) (PEDOT) based materials, for example, have garnered significant attention due to their high electrical conductivity and stability, marking them as promising candidates for applications in electronics and energy storage (Gueye, Carella, Faure-Vincent, Demadrille, & Simonato, 2020).
Environmental Chemistry
Aniline derivatives' environmental impact and remediation strategies are also a significant research area. Studies on the aquatic toxicity of bisphenol A, an aniline derivative, illustrate the complex interactions these compounds can have with aquatic ecosystems and underscore the importance of understanding their environmental behaviors for regulation and mitigation purposes (Staples, Woodburn, Caspers, Hall, & Klečka, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
4-(3,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIQDVYCIYFSQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235843 |
Source


|
| Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenoxy)aniline | |
CAS RN |
86823-17-8 |
Source


|
| Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086823178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

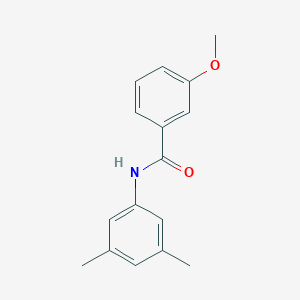
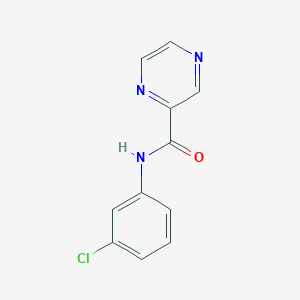
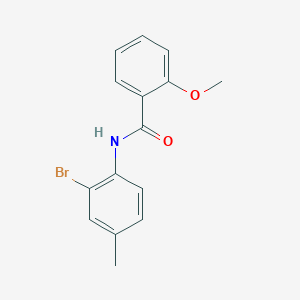
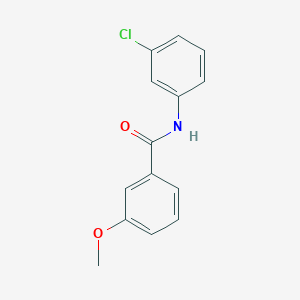
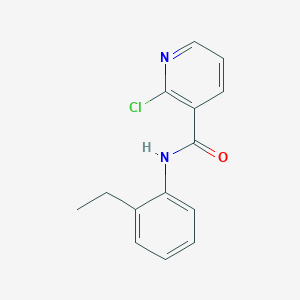
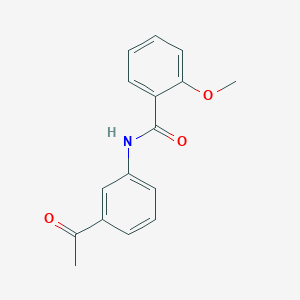
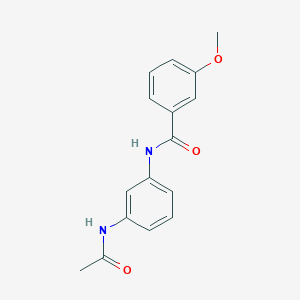
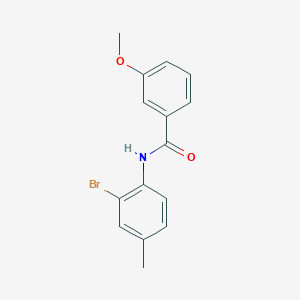

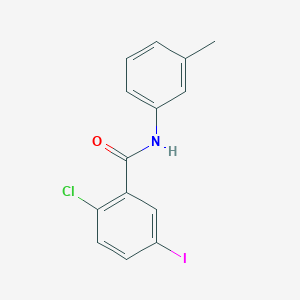
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
